molecular formula C11H16N4 B2360777 (1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 2326230-41-3

(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2360777
CAS No.: 2326230-41-3
M. Wt: 204.277
InChI Key: CPSAGXIKZINTOA-UHFFFAOYSA-N
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Description

(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure and the presence of a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, starting from readily available precursors. One common method involves the stereoselective coupling of olefins using nickel-catalyzed reactions . This method is advantageous due to its efficiency and selectivity, allowing for the precise assembly of the compound’s complex structure.

Industrial Production Methods

Industrial production of this compound may leverage scalable synthetic routes that utilize cost-effective catalysts and reagents. The use of nickel catalysts in olefin coupling reactions is particularly notable for its sustainability and economic viability .

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring, using reagents like sodium azide or halides.

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which (1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can modulate enzyme activity or receptor signaling, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]octane: Similar structure but lacks the double bond present in (1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-2-ene.

    (1R,5S)-8-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)-8-azabicyclo[3.2.1]oct-3-ene: Similar structure but with the double bond at a different position.

Uniqueness

The unique positioning of the double bond in this compound contributes to its distinct chemical reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

8-[(4-methyl-1,2,4-triazol-3-yl)methyl]-8-azabicyclo[3.2.1]oct-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4/c1-14-8-12-13-11(14)7-15-9-3-2-4-10(15)6-5-9/h2-3,8-10H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSAGXIKZINTOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2C3CCC2C=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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